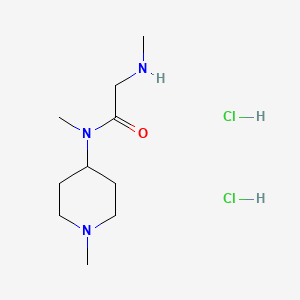

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride

CAS No.: 1181519-34-5

Cat. No.: VC2811250

Molecular Formula: C10H23Cl2N3O

Molecular Weight: 272.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181519-34-5 |

|---|---|

| Molecular Formula | C10H23Cl2N3O |

| Molecular Weight | 272.21 g/mol |

| IUPAC Name | N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H21N3O.2ClH/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9;;/h9,11H,4-8H2,1-3H3;2*1H |

| Standard InChI Key | YZUDBERWAFFQRV-UHFFFAOYSA-N |

| SMILES | CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl |

| Canonical SMILES | CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl |

Introduction

Compound Identification and Basic Properties

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is precisely cataloged in chemical databases with specific identifiers that facilitate its tracking and research applications. The compound is registered with CAS number 1181519-34-5, which serves as its unique identifier in chemical literature and databases. Its molecular formula is C10H23Cl2N3O, reflecting its complex nitrogen-rich structure with two chloride counterions. The molecular weight of this compound is 272.21 g/mol, placing it in the medium weight range for organic molecules used in pharmaceutical research.

The IUPAC nomenclature for this compound is N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride, which systematically describes its chemical structure according to international standards. This nomenclature highlights the key functional groups present in the molecule, including the acetamide moiety, methylamino group, and the methylpiperidin component.

Physical and Chemical Properties

The physical state of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride at room temperature is typically a crystalline solid. As a dihydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, making it more suitable for aqueous applications in research settings. The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, influencing its solubility profile and potential interactions with biological targets.

The presence of the dihydrochloride moiety significantly affects the compound's acid-base properties, with the salt form existing primarily in its protonated state at physiological pH. This characteristic influences its pharmacokinetic behavior in biological systems, particularly its absorption, distribution, and cellular penetration capabilities.

Structural Characteristics

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride possesses a unique chemical architecture that contributes to its research value. The compound is classified as an organic amide, featuring a central acetamide functional group that plays a crucial role in its potential binding interactions with biological targets. The piperidine ring structure present in the molecule represents a saturated heterocyclic six-membered ring containing a nitrogen atom, which is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and pharmaceuticals.

Structure-Activity Relationship Considerations

The acetamide portion of the molecule typically confers hydrogen bond donor and acceptor capabilities, which are essential for molecular recognition in biological systems. This balanced combination of rigid cyclic structures and flexible chains allows for conformational adaptability when interacting with biological targets.

Synthesis and Industrial Production

The synthesis of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride involves multiple reaction steps that must be carefully controlled to ensure high yield and purity. Industrial production of this compound employs optimized protocols that typically utilize large-scale reactors and continuous flow processes. These manufacturing approaches allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are critical for maintaining consistency in the final product.

Research Applications

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is primarily utilized in scientific research contexts, with particular relevance in proteomics and medicinal chemistry. Its structural features, including the piperidine ring, make it a valuable tool for investigating biological systems and developing potential therapeutic agents. In proteomics research, compounds of this nature may serve as chemical probes to study protein-ligand interactions, helping to elucidate binding mechanisms and structure-function relationships.

Mechanism of Action

The mechanism of action for N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride involves interactions with specific molecular targets within biological systems. These interactions may include binding to receptors or enzymes, which can modulate their activity and potentially lead to various pharmacological effects. The precise nature of these interactions depends on the specific research context and the biological systems being studied.

Comparative Analysis

When analyzing N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride in relation to similar compounds, several structural and functional distinctions emerge. The table below compares key properties of this compound with related structures identified in the search results:

This comparative analysis highlights the structural uniqueness of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, particularly its incorporation of the piperidine ring system with specific substitution patterns. These structural differences likely confer distinct pharmacological properties and research applications compared to the related compounds.

Future Research Directions

The continued investigation of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride presents several promising avenues for future research. Given its structural features and potential interactions with biological systems, further studies could explore its specific binding affinities for various receptor types and enzymes. Structure-activity relationship studies could be conducted to develop derivatives with enhanced selectivity or efficacy for particular biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume